Cyclohexanecarbohydrazide
Overview
Description
Cyclohexanecarbohydrazide is a compound with the molecular formula C7H14N2O . It has a molecular weight of 142.20 g/mol . The IUPAC name for this compound is cyclohexanecarbohydrazide .
Molecular Structure Analysis
The InChI code for Cyclohexanecarbohydrazide isInChI=1S/C7H14N2O/c8-9-7(10)6-4-2-1-3-5-6/h6H,1-5,8H2,(H,9,10)
. The Canonical SMILES representation is C1CCC(CC1)C(=O)NN
. Physical And Chemical Properties Analysis
Cyclohexanecarbohydrazide has a molecular weight of 142.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass is 142.110613074 g/mol and the monoisotopic mass is also 142.110613074 g/mol . The topological polar surface area is 55.1 Ų and it has a heavy atom count of 10 .Relevant Papers I found a paper titled “Chemistry and heterocyclization of carbohydrazides” that might be relevant . This paper discusses the synthesis of carbohydrazide derivatives and their applications in the synthesis of important heterocyclic compounds .
Scientific Research Applications
1. Membrane-bound Polyribosomes Study
Cycloheximide, closely related to cyclohexanecarbohydrazide, has been studied for its effects on messenger RNA in membrane-bound and free polyribosomes. It was found to not affect the transport of messenger RNA from nucleus to cytoplasm but inhibits the attachment of newly-synthesized messenger RNA to membranes, impacting the concentration of messenger RNA in small polyribosome structures (Rosbash, 1972).
2. Behavioral and Neurological Study in Mice
Research on cyclohexane, a similar compound, has revealed its effects on motor behavior, spatial memory, and reactive gliosis in the hippocampus of adult mice. Although cyclohexane is different from cyclohexanecarbohydrazide, the study's insights into neurological effects and behavioral alterations provide a context for understanding similar compounds (Campos-Ordonez et al., 2015).
3. Industrial Solvent and Health Impact
Cyclohexane, also related to cyclohexanecarbohydrazide, has been studied for its use as an industrial solvent. It's used in products like paint thinners and adhesives, with research investigating its effects on human health, particularly concerning neurological functions and potential neurotoxicity (Campos-Ordonez & González-Pérez, 2016).
4. Environmental Application
Cyclohexane has been explored for its environmental applications, particularly in the degradation of recalcitrant compounds. For example, a cyclohexane-degrading consortium was obtained from oil-contaminated soil, showcasing the potential of such compounds in bioremediation and hydrocarbon degradation. This research provides insights into how cyclohexanecarbohydrazide and similar compounds might be used in environmental cleanup efforts (Lee & Cho, 2008).
5. Chemical Industry Applications
Cyclohexane and its derivatives are used in the chemical industry for various purposes, including the selective hydrogenation of phenol to cyclohexanone, a process important for the manufacture of polyamides. This demonstrates the potential utility of cyclohexanecarbohydrazide in chemical synthesis and industrial processes (Wang et al., 2011).
6. Medical Research Applications
Research on cycloheximide, which shares structural similarities with cyclohexanecarbohydrazide, has demonstrated its potential in medical research, particularly in understanding cellular processes such as apoptosis and protein synthesis. Its use in various models has provided valuable insights into the mechanisms of cell death and survival, which could be relevant for understanding the biological activities of cyclohexanecarbohydrazide (Mattson & Furukawa, 2004).
properties
IUPAC Name |
cyclohexanecarbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-9-7(10)6-4-2-1-3-5-6/h6H,1-5,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYREUUJFLHEDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286460 | |
Record name | Cyclohexanecarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanecarbohydrazide | |
CAS RN |
38941-47-8 | |
Record name | Cyclohexanecarbohydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38941-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanecarbohydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038941478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 38941-47-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45908 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanecarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclohexanecarbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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